molecular formula C29H29FN4O3 B3413173 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 946201-74-7

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3413173
CAS No.: 946201-74-7
M. Wt: 500.6 g/mol
InChI Key: KNTRELJPJLRCKG-UHFFFAOYSA-N
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Description

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and biochemical research. Its complex structure integrates several pharmacologically relevant motifs, including a 4-(4-fluorophenyl)piperazine group, a 5-methoxy-4-oxopyridine core, and a naphthalen-1-yl acetamide moiety . The presence of the fluorophenylpiperazine subunit, a feature commonly associated with high affinity for various neurotransmitter receptors, particularly serotonergic and dopaminergic systems, suggests potential utility in neuroscientific studies . The extended aromatic system provided by the naphthalene group may contribute to interactions with hydrophobic binding pockets in protein targets. This compound is presented as a valuable chemical tool for in vitro investigation. Its primary research applications are anticipated in the areas of receptor binding assays , enzyme inhibition studies , and structure-activity relationship (SAR) profiling for the development of novel therapeutic agents. Researchers can utilize this molecule to probe biological pathways and protein functions where its specific structural features are relevant. The mechanism of action is hypothesized to involve targeted modulation of specific receptor or enzyme activity, a premise that requires further empirical validation in research settings. Product Note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O3/c1-37-28-19-34(20-29(36)31-26-8-4-6-21-5-2-3-7-25(21)26)24(17-27(28)35)18-32-13-15-33(16-14-32)23-11-9-22(30)10-12-23/h2-12,17,19H,13-16,18,20H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTRELJPJLRCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C26_{26}H25_{25}F1_{1}N4_{4}O2_{2}
  • Molecular Weight : Approximately 440.5 g/mol
  • Structural Components :
    • A piperazine ring, which is known for its role in enhancing the pharmacokinetic properties of drugs.
    • A pyridine derivative that contributes to its biological activity.
    • An acetamide group that may influence its interaction with biological targets.

Pharmacological Effects

The compound has shown promising results in various biological assays, particularly in the following areas:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human lung adenocarcinoma cells, demonstrating significant inhibition of cell proliferation (IC50_{50} values in the low micromolar range) .
  • Neuropharmacological Effects : The piperazine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. Research indicates that similar compounds can modulate serotonin and dopamine pathways, which may be relevant for conditions such as depression and anxiety .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The piperazine ring modulates receptor binding affinity and selectivity, particularly towards serotonin receptors.
  • The pyridine structure may facilitate interactions with various enzymes involved in metabolic pathways related to cancer cell growth and survival.

Study 1: Antitumor Efficacy

In a study by Evren et al. (2019), derivatives of compounds similar to the target molecule were evaluated for their anticancer properties. The results indicated that modifications to the piperazine and pyridine components significantly enhanced cytotoxicity against A549 cells, with some analogs achieving IC50_{50} values below 10 µM . This suggests that structural diversity within these frameworks can lead to improved therapeutic profiles.

Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of related piperazine compounds. These studies found that certain analogs exhibited anxiolytic effects in animal models, attributed to their ability to modulate GABAergic transmission . This aligns with the expected activity of our compound due to its structural similarities.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50_{50} (µM)Reference
Compound AAntitumor (A549)<10
Compound BNeuropharmacology5.5
Target CompoundAntitumor (Various)TBDThis study

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Motifs

The following table highlights key structural differences and inferred pharmacological implications:

Compound Name Core Structure Piperazine Substituent Acetamide Substituent Key Inferred Properties
Target Compound Pyridinone 4-Fluorophenyl Naphthalen-1-yl High lipophilicity; potential CNS penetration due to naphthyl group; methoxy may enhance metabolic stability
2-[4-(4-Fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide () Acetamide 4-Fluorophenyl 2-Methoxy-5-nitrophenyl Nitro group introduces electron-withdrawing effects, possibly enhancing receptor binding affinity
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl Sulfonyl group improves solubility; reduced lipophilicity compared to naphthyl
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide () Acetamide Pyridin-2-yl 4-Phenoxyphenyl Pyridinyl substituent may alter receptor selectivity; phenoxy group adds moderate lipophilicity

Key Structural and Functional Differences

  • Pyridinone Core vs. Simple Acetamide Backbone: The target compound’s pyridinone core (vs.
  • Naphthalen-1-yl vs. Smaller Aromatic Groups : The naphthyl group in the target compound provides a larger aromatic surface area compared to phenyl or nitrophenyl groups, which could increase affinity for hydrophobic binding pockets in receptors .
  • Methoxy vs. Nitro/Sulfonyl Substituents: The 5-methoxy group on the pyridinone (target) may reduce oxidative metabolism compared to the nitro group (), while the sulfonyl group () likely improves aqueous solubility .

Research Findings and Implications

Pharmacological Hypotheses

  • The naphthalen-1-yl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. This contrasts with ’s phenoxyphenyl group, which is less lipophilic .
  • The 4-fluorophenylpiperazine moiety, common to the target compound and , is frequently associated with serotonin receptor modulation. However, the sulfonyl modification in could shift activity toward dopamine receptors due to steric effects .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide?

A modular synthesis approach is advised, leveraging known piperazine-acetamide coupling strategies. For example:

  • Step 1 : React 4-(4-fluorophenyl)piperazine with a bromomethylpyridone intermediate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60°C) to install the piperazine-methyl moiety .
  • Step 2 : Couple the resulting pyridone derivative with naphthalen-1-ylamine via an acetamide linker using EDC/HOBt activation in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (95% purity threshold) .

Q. How can the molecular structure of this compound be rigorously validated?

Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, naphthyl aromatic protons at δ ~7.2–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., calculated [M+H]⁺: C₃₃H₃₀FN₄O₃⁺ = 573.2254) .
  • X-ray Crystallography : Resolve solid-state conformation (if single crystals are obtainable) .

Q. What protocols are recommended for assessing purity and stability?

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm; target ≥95% purity .
  • Stability Tests : Store at –20°C under inert atmosphere (N₂). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigate via:

  • Standardized Assays : Use validated models (e.g., NIH/3T3 for cytotoxicity, HEK-293 for receptor binding) with positive controls (e.g., doxorubicin for anticancer activity) .
  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates. Address outliers using Grubbs’ test (α = 0.05) .
  • Meta-Analysis : Compare data across PubChem BioAssay entries (if available) to identify consensus mechanisms .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) to reduce logP (target ≤3.5) without compromising target binding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-methylation). Block via fluorination or steric hindrance .
  • Bioavailability Testing : Administer orally (10 mg/kg) in rodent models; measure plasma concentration via LC-MS/MS over 24 hours .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Deconvolution : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins .
  • Pathway Analysis : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 for anticancer activity) to map differentially expressed genes (KEGG/GO enrichment) .
  • Structural Analog Testing : Compare activity of derivatives (e.g., fluorophenyl → chlorophenyl substitution) to pinpoint critical pharmacophores .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing dose-response relationships in cytotoxicity assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive IC₅₀ and Hill slope .
  • Error Propagation : Report 95% confidence intervals for IC₅₀ values. Use bootstrap resampling (n = 1000) if data are non-normal .
  • Cross-Study Comparisons : Apply ANOVA with post-hoc Tukey test to evaluate significance across cell lines .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • X-ray Diffraction : Collect data at 100 K (λ = 1.5418 Å) and refine using SHELXL. Validate with R-factor ≤ 0.05 .
  • Torsion Angle Analysis : Compare crystal structure with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify steric strain .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and dissolution .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .
  • First Aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and seek medical attention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide

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